molecular formula C12H22N2OSi B8160010 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine

4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine

Cat. No. B8160010
M. Wt: 238.40 g/mol
InChI Key: NILDEVCXATUSFL-UHFFFAOYSA-N
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Patent
US08163768B2

Procedure details

A solution of 5-(tert-butyl-dimethyl-silanyloxy)-2-nitro-aniline (1.9 g, 7.08 mmol) in methanol (40 ml) is introduced in a hydrogenation vessel with 10% palladium on carbon catalyst (0.226 g). The reaction mixture is heated at 80° C. for 3 hours under an hydrogen atmosphere (P=1 bar). The reaction mixture is then filtered on Celite® and concentrated under reduced pressure. The residue is dissolved in 10 ml of ethyl acetate and filtered through a silica gel plug (40 ml) that is washed with 600 ml of ethyl acetate. The organic filtrates are concentrated under vacuum to yield 2.55 g of 4-(tert-butyl-dimethyl-silanyloxy)-ortho-phenylenediamine used without further purification in the following step. Analytical LC/MS (method B): retention time=3.12 min., m/z=239.15 (positive ion mode).
Name
5-(tert-butyl-dimethyl-silanyloxy)-2-nitro-aniline
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.226 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:18])([CH3:17])[O:6][C:7]1[CH:8]=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([CH:13]=1)[NH2:12])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([Si:5]([CH3:18])([CH3:17])[O:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:14])=[C:11]([NH2:12])[CH:13]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
5-(tert-butyl-dimethyl-silanyloxy)-2-nitro-aniline
Quantity
1.9 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC=1C=CC(=C(N)C1)[N+](=O)[O-])(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.226 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered on Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 10 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug (40 ml) that
WASH
Type
WASH
Details
is washed with 600 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic filtrates are concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1=CC(=C(C=C1)N)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: CALCULATEDPERCENTYIELD 151.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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